Comparative Lipophilicity (XLogP3-AA) with 2-Methylbutane-1-sulfonamide
N,2-dimethylpropane-1-sulfonamide has a higher computed lipophilicity (XLogP3-AA) than 2-methylbutane-1-sulfonamide, indicating increased potential for membrane permeability or solubility in nonpolar environments [1]. This is a key differentiator for applications where compound partitioning is critical.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA) |
| Comparator Or Baseline | 2-Methylbutane-1-sulfonamide: 0.6 (XLogP3-AA) |
| Quantified Difference | +0.1 XLogP units |
| Conditions | Computed property (XLogP3 3.0) in PubChem [REFS-1, REFS-2] |
Why This Matters
This small but quantifiable difference in lipophilicity can influence solubility and biological partitioning, guiding selection in medicinal chemistry or chemical biology workflows.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15678707, N,2-dimethylpropane-1-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/N-2-dimethylpropane-1-sulfonamide. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 20152313, 2-Methylbutane-1-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbutane-1-sulfonamide. View Source
